N-{[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide
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Overview
Description
N-{[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound that features a furan ring, a triazole ring, and a sulfanyl group
Preparation Methods
The synthesis of N-{[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Scientific Research Applications
N-{[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other furan derivatives and triazole-containing molecules. Compared to these, N-{[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include furan-2-carboxamide derivatives and triazole-based inhibitors .
Properties
Molecular Formula |
C20H23N5O3S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[[5-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H23N5O3S/c1-4-25-16(11-21-19(27)15-9-6-10-28-15)23-24-20(25)29-12-17(26)22-18-13(2)7-5-8-14(18)3/h5-10H,4,11-12H2,1-3H3,(H,21,27)(H,22,26) |
InChI Key |
KZKAXNSWFCZJGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC=C2C)C)CNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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